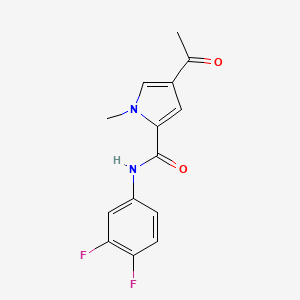
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide, also known as DFP-10917, is a pyrrole-based compound with potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide involves its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA and RNA. By inhibiting DHODH, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth, 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide for lab experiments is its ability to inhibit the growth of a wide variety of cancer cell types. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide and its potential applications in cancer treatment.
Méthodes De Synthèse
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with acetyl chloride to form 3,4-difluoroacetanilide. The resulting compound is then reacted with methyl isocyanate to form 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Several studies have shown that 4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo. It has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-8(19)9-5-13(18(2)7-9)14(20)17-10-3-4-11(15)12(16)6-10/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRGWPGCBKLEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,4-difluorophenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

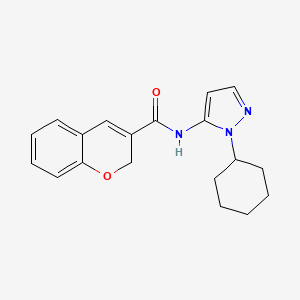
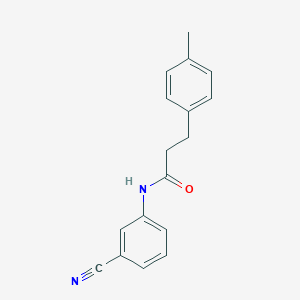
![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)
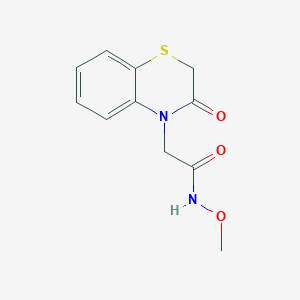

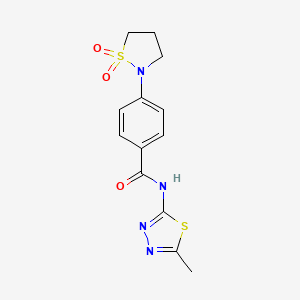
![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
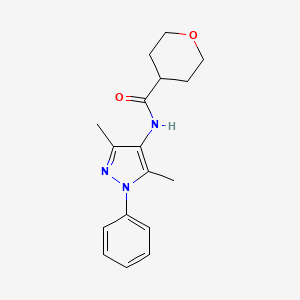
![2-(4-chloro-2-methylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]propanamide](/img/structure/B7546026.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7546058.png)